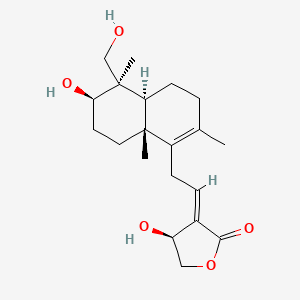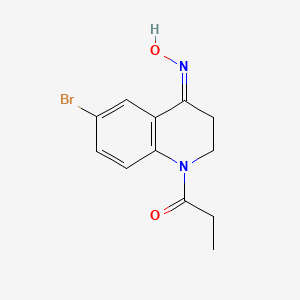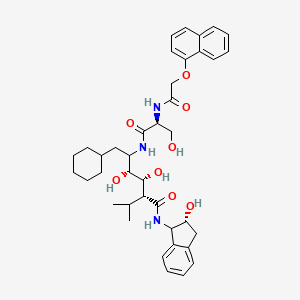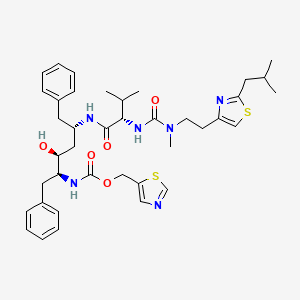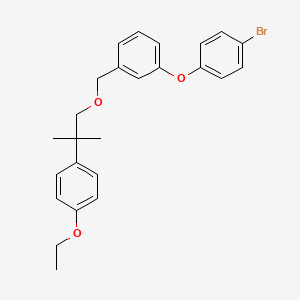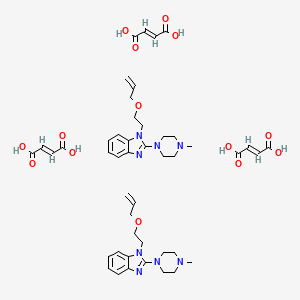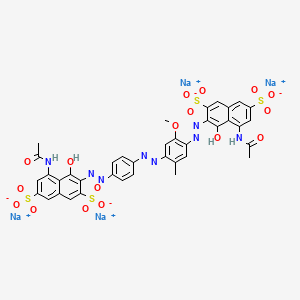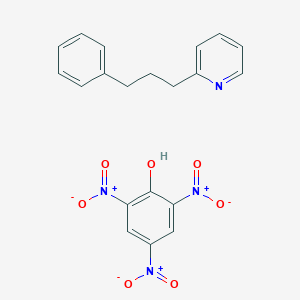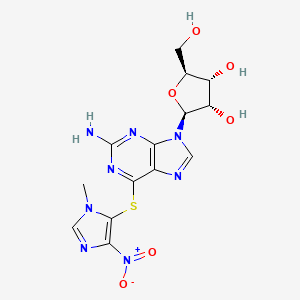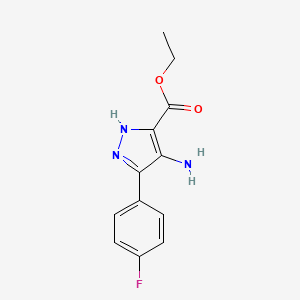
beta-Carboxyaspartic acid hydrochloride, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Carboxyaspartic acid hydrochloride, ®-: is a chemical compound with the molecular formula C5H7NO6·HCl It is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-Carboxyaspartic acid hydrochloride, ®- typically involves the reaction of aspartic acid with specific reagents under controlled conditions. One common method includes the use of protecting groups to selectively modify the amino and carboxyl groups of aspartic acid, followed by the introduction of the beta-carboxyl group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of beta-Carboxyaspartic acid hydrochloride, ®- may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as crystallization or chromatography to ensure the final product’s purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: Beta-Carboxyaspartic acid hydrochloride, ®- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carboxyl groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amino alcohols.
Applications De Recherche Scientifique
Beta-Carboxyaspartic acid hydrochloride, ®- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein biosynthesis and enzyme function.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of beta-Carboxyaspartic acid hydrochloride, ®- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can influence various physiological processes, including metabolism and signal transduction.
Comparaison Avec Des Composés Similaires
Gamma-Carboxyglutamic acid: Another carboxylated amino acid with similar properties.
Aspartic acid: The parent compound from which beta-Carboxyaspartic acid hydrochloride, ®- is derived.
Glutamic acid: An amino acid with a similar structure but different functional groups.
Uniqueness: Beta-Carboxyaspartic acid hydrochloride, ®- is unique due to its specific beta-carboxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
111934-05-5 |
|---|---|
Formule moléculaire |
C5H8ClNO6 |
Poids moléculaire |
213.57 g/mol |
Nom IUPAC |
(2R)-2-aminoethane-1,1,2-tricarboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H7NO6.ClH/c6-2(5(11)12)1(3(7)8)4(9)10;/h1-2H,6H2,(H,7,8)(H,9,10)(H,11,12);1H/t2-;/m1./s1 |
Clé InChI |
MNEVVLALFZQEPA-HSHFZTNMSA-N |
SMILES isomérique |
[C@@H](C(C(=O)O)C(=O)O)(C(=O)O)N.Cl |
SMILES canonique |
C(C(C(=O)O)N)(C(=O)O)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


